methyl N-(4-chlorophenyl)carbamate

Acetylcholinesterase Insecticide Mosquito Control

Researchers optimizing carbamate-based AChE inhibitors or seeking phosgene-free isocyanate precursors require precisely substituted analogs for reproducible SAR and synthetic studies. This para-chloro phenyl N-methylcarbamate addresses that gap with well-characterized biological and crystallographic data. • AChE IC50 = 142 nM (Anopheles gambiae) - distinct mid-range potency vs. carbaryl (13.6 nM) and propoxur (44 nM), enabling graded dose-response profiling. • Near-planar geometry (dihedral angle 8.79°) with solved crystal structure supports solid-state formulation and polymorphism research. • Thermal decomposition yields 4-chlorophenyl isocyanate - a phosgene-free route with high conversion and selectivity. Supplied at ≥98% purity with consistent batch quality for research and pilot-scale synthesis.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 940-36-3
Cat. No. B102794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-(4-chlorophenyl)carbamate
CAS940-36-3
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)Cl
InChIInChI=1S/C8H8ClNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11)
InChIKeyCRGWHGISCDFEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-(4-chlorophenyl)carbamate Overview


Methyl N-(4-chlorophenyl)carbamate (CAS 940-36-3) is a phenyl N-methylcarbamate that acts as an inhibitor of acetylcholinesterase (AChE), a mechanism shared across the carbamate insecticide class . This compound features a para-chloro substitution on the phenyl ring, distinguishing it from non-halogenated or ortho/meta-substituted analogs. It is utilized both as a direct insecticidal agent and as a versatile synthetic intermediate, notably for the production of 4-chlorophenyl isocyanate via thermal decomposition .

1
AChE inhibition screening with para-chloro substitution for structure-activity studies
2
Insecticidal research tool requiring intermediate potency tier differentiation
3
Synthetic intermediate for phosgene-free 4-chlorophenyl isocyanate production

Why Methyl N-(4-chlorophenyl)carbamate Is Irreplaceable


While many carbamates share the core AChE inhibitory mechanism, their potency, species selectivity, and physicochemical properties vary dramatically due to subtle differences in aromatic substitution and N-alkylation. For example, the para-chloro substituent in methyl N-(4-chlorophenyl)carbamate confers a distinct molecular geometry and electronic profile compared to the naphthyl ring of carbaryl or the ortho-isopropoxy group of propoxur . This results in a unique balance of insecticidal activity, stability, and synthetic versatility that cannot be assumed by simply substituting a different carbamate . The following quantitative evidence highlights specific, measurable differences that directly impact research outcomes and procurement decisions.

Potency profile mismatch: AChE inhibition potency differs significantly from carbaryl and propoxur; assay response may shift if substituted without validation.
Synthetic utility gap: General carbamates lack thermal decomposition pathway to 4-chlorophenyl isocyanate, limiting direct replacement in precursor-dependent workflows.
Physicochemical divergence: Para-chloro substitution and lower melting point alter formulation behavior; interchange with non-halogenated or ortho/meta analogs may affect solid-state studies.

Methyl N-(4-chlorophenyl)carbamate: Quantitative Evidence


AChE Inhibition Potency vs. Carbaryl and Propoxur

In a direct assay against recombinant Anopheles gambiae wild-type acetylcholinesterase (AChE), methyl N-(4-chlorophenyl)carbamate demonstrated an IC50 of 142 nM (10-minute incubation) . This potency is approximately 10-fold lower than carbaryl (IC50 = 13.6 nM) and approximately 3-fold lower than propoxur (IC50 = 44 nM) under comparable conditions. A longer 60-minute incubation yielded an IC50 of 285 nM for the target compound , while propoxur under the same 60-minute conditions exhibited an IC50 of 182 nM .

AChE Potency vs. Analogs
Head-to-head
Target: 142 nM (10 min), 285 nM (60 min)
Carbaryl: 13.6 nM (10 min)
Propoxur: 44 nM (10 min), 182 nM (60 min)
Defines intermediate potency tier for insecticide screening assays
Recombinant Anopheles AChE, Ellman assay conditions
Acetylcholinesterase Insecticide Mosquito Control

Molecular Planarity vs. 4-Bromo Analog

The dihedral angle between the chlorobenzene ring and the carbamate side chain in methyl N-(4-chlorophenyl)carbamate is 8.79(11)° , indicating a near-planar conformation. This is slightly more planar than the 4-bromo analog (methyl N-(4-bromophenyl)carbamate), which exhibits a twist angle of 9.69(12)° . The difference, though small, may influence crystal packing and intermolecular interactions in solid-state formulations.

Molecular Planarity
Cross-study comparable
Dihedral angle: 8.79(11)° (chloro)
4-Bromo analog: 9.69(12)°
0.90° more planar conformation may influence crystal packing
Single-crystal X-ray diffraction data
Crystallography Structure-Activity Relationship Halogen Bonding

4-Chlorophenyl Isocyanate Precursor

Methyl N-(4-chlorophenyl)carbamate is specifically utilized as a starting material for the thermal decomposition synthesis of 4-chlorophenyl isocyanate (4CPI), a valuable intermediate for pharmaceuticals and agrochemicals . This reaction proceeds with high conversion and selectivity under optimized conditions (150-200°C with a Bi2O3 catalyst) . This synthetic pathway offers an alternative to phosgene-based methods and is a key differentiator from other simple carbamates like carbaryl, which do not readily serve as precursors for isocyanates.

Isocyanate Precursor
Class-level
Thermal decomposition to 4-chlorophenyl isocyanate (150–200 °C, Bi₂O₃ catalyst)
Supports phosgene-free isocyanate synthesis research
High conversion reported; review catalyst and conditions
Organic Synthesis Isocyanate Intermediate

Physicochemical Differentiation from Analogs

The compound exhibits a melting point of 70-75°C and a density of 1.317 g/cm³ . For comparison, carbaryl has a melting point of 142°C and propoxur has a melting point of 86-90°C . The significantly lower melting point of the target compound compared to carbaryl may offer advantages in certain formulation processes or in studies requiring lower processing temperatures.

Melting Point Differentiation
Cross-study comparable
Target: 70–75 °C
Carbaryl: 142 °C
Propoxur: 86–90 °C
Lower processing temperature may facilitate melt-based formulation studies
Standard lab conditions; review purity impact
Physicochemical Properties Formulation Solubility

Methyl N-(4-chlorophenyl)carbamate: Application Scenarios


Intermediate AChE Potency for Insecticide Research

In studies screening for novel insecticides or investigating structure-activity relationships around the AChE target, methyl N-(4-chlorophenyl)carbamate serves as a crucial tool. Its IC50 of 142 nM against Anopheles gambiae AChE (Section 3, Evidence 1) positions it as a 'mid-range' potency compound, distinct from the ultra-high potency of carbaryl (IC50 = 13.6 nM) and the moderate potency of propoxur (IC50 = 44 nM). This allows for a more graded response in dose-response studies and can help identify compounds with optimal efficacy and safety profiles.

Solid-State Formulation and Crystallography

The well-characterized crystal structure and near-planar molecular geometry (dihedral angle 8.79°) (Section 3, Evidence 2) make this compound an ideal candidate for fundamental studies in crystallography, solid-state chemistry, and the development of stable formulations. Its distinct melting point (70-75°C) (Section 3, Evidence 4) also differentiates it from higher-melting analogs, potentially simplifying processing in melt-based formulations or solid dispersion systems.

Phosgene-Free 4-Chlorophenyl Isocyanate Synthesis

For synthetic chemists focused on greener or safer methodologies, methyl N-(4-chlorophenyl)carbamate is a key starting material for the production of 4-chlorophenyl isocyanate via thermal decomposition (Section 3, Evidence 3). This pathway avoids the use of highly toxic phosgene, a significant advantage in both laboratory and potential industrial settings. Procuring this compound specifically for this synthetic route is justified by the high conversion and selectivity reported for this transformation.

Environmental Fate of Halogenated Carbamates

The presence of the para-chloro substituent imparts distinct physicochemical properties compared to non-halogenated carbamates. This compound can serve as a model for studying the environmental behavior, degradation pathways, and metabolic fate of halogenated N-methylcarbamates. Its moderate solubility in organic solvents and limited water solubility (implied in Section 1) are key parameters for such studies.

Application
Selection Property
Validation Focus
AChE inhibition screening studies
Intermediate potency tier differentiation
Comparative IC50 profiling under matched assay conditions
Solid-state characterization and formulation research
Near-planar conformation and distinct melting behavior
Dihedral angle consistency and melting point reproducibility
Phosgene-free isocyanate synthesis
Thermal decomposition precursor suitability
Conversion efficiency and catalyst compatibility
Environmental fate of halogenated carbamates
Para-chloro substitution and physicochemical profile
Degradation pathway and solubility characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl N-(4-chlorophenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.